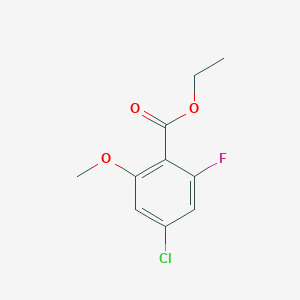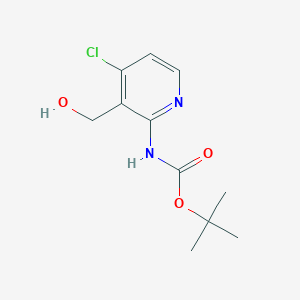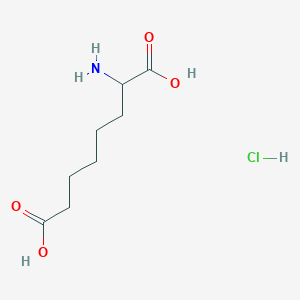
DL-2-Aminooctanedioicacidhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of DL-2-Aminooctanedioicacidhydrochloride typically involves the reaction of octanoic acid with ammonia under controlled conditions. The reaction is carried out in the presence of a catalyst, such as palladium, to facilitate the formation of the amino group . The reaction conditions include maintaining a temperature of around 100°C and a pressure of 1 atm. The reaction is monitored using techniques such as gas chromatography and mass spectrometry to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as mentioned above. The process is optimized for higher yield and purity by employing advanced techniques such as continuous flow reactors and automated monitoring systems . The final product is purified using methods like crystallization and chromatography to achieve the desired quality for commercial use .
Analyse Des Réactions Chimiques
Types of Reactions
DL-2-Aminooctanedioicacidhydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino group can undergo substitution reactions with various electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used. The reactions are conducted under an inert atmosphere to prevent oxidation.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted amino acid derivatives.
Applications De Recherche Scientifique
DL-2-Aminooctanedioicacidhydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of metabolic pathways and enzyme kinetics.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of DL-2-Aminooctanedioicacidhydrochloride involves its interaction with specific molecular targets and pathways. The compound acts as an inhibitor of certain enzymes involved in metabolic pathways, thereby modulating their activity. It binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s function . This mechanism is crucial in its therapeutic applications, particularly in the treatment of neurological disorders .
Comparaison Avec Des Composés Similaires
DL-2-Aminooctanedioicacidhydrochloride can be compared with other similar compounds, such as:
DL-2-Aminocaprylic acid: Similar in structure but differs in the length of the carbon chain.
DL-2-Aminoadipic acid: Contains a different functional group, leading to variations in chemical reactivity and biological activity.
These comparisons highlight the uniqueness of this compound in terms of its specific chemical properties and applications .
Propriétés
Formule moléculaire |
C8H16ClNO4 |
|---|---|
Poids moléculaire |
225.67 g/mol |
Nom IUPAC |
2-aminooctanedioic acid;hydrochloride |
InChI |
InChI=1S/C8H15NO4.ClH/c9-6(8(12)13)4-2-1-3-5-7(10)11;/h6H,1-5,9H2,(H,10,11)(H,12,13);1H |
Clé InChI |
JUYFENRHZHWAMR-UHFFFAOYSA-N |
SMILES canonique |
C(CCC(C(=O)O)N)CCC(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-((Benzo[d][1,3]dioxol-5-yloxy)(phenyl)methyl)morpholin-3-one](/img/structure/B13090241.png)
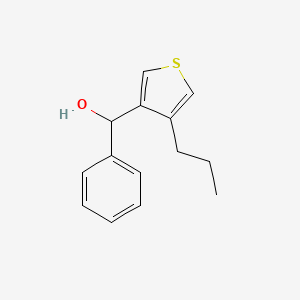
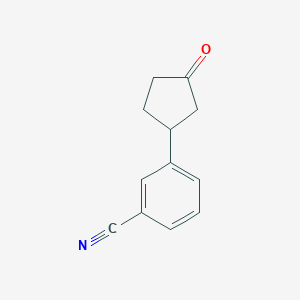
![2-[3-(4-Chloro-3-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13090259.png)
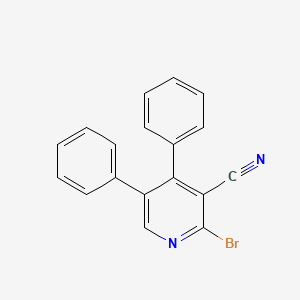
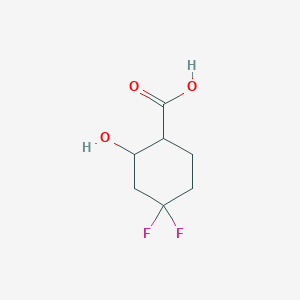

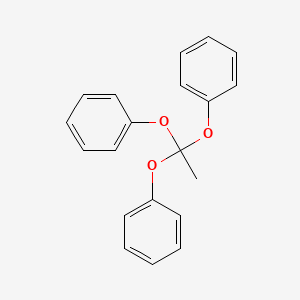
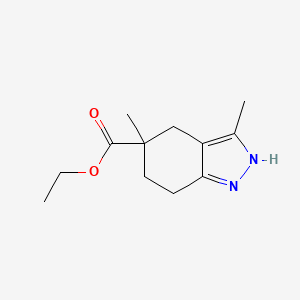
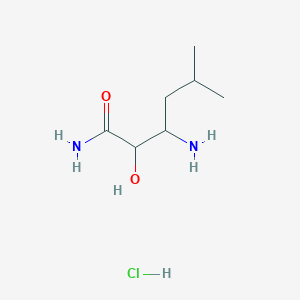
![tert-Butyl 2-(1H-pyrrolo[3,2-c]pyridin-2-yl)acetate](/img/structure/B13090303.png)
![Bicyclo[1.1.1]pentan-1-ylhydrazine](/img/structure/B13090313.png)
